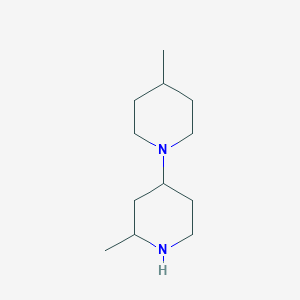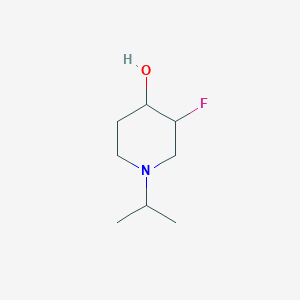
3-Fluoro-1-(propan-2-YL)piperidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-(propan-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a hydroxyl group in the compound’s structure makes it an interesting subject for research in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropropan-2-ol and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group.
Synthetic Route: The deprotonated intermediate is then reacted with piperidine to form the desired product. The reaction may require heating and the use of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
3-Fluoro-1-(propan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alkane.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-(propan-2-yl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Drug Development: The compound is investigated for its potential therapeutic effects, including its use as an antiviral, anticancer, or anti-inflammatory agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters and thereby influencing mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-1-(propan-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
3-Piperidin-4-ylpropan-1-ol: This compound lacks the fluorine atom and has different chemical properties and biological activities.
4-Fluoropiperidine: This compound has a fluorine atom but lacks the hydroxyl group, resulting in different reactivity and applications.
N-Substituted Piperidines: These compounds have various substituents on the nitrogen atom, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H16FNO |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-fluoro-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C8H16FNO/c1-6(2)10-4-3-8(11)7(9)5-10/h6-8,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
QNQKLOVQMOGHND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C(C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


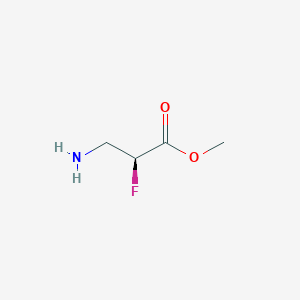
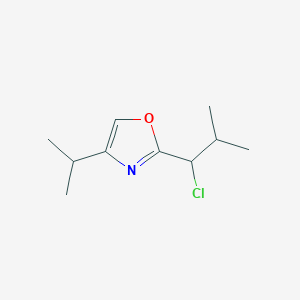
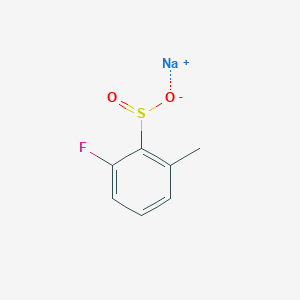
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)

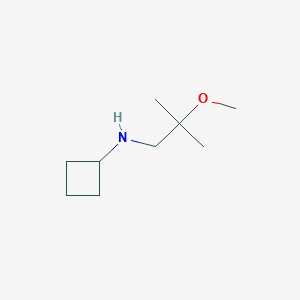
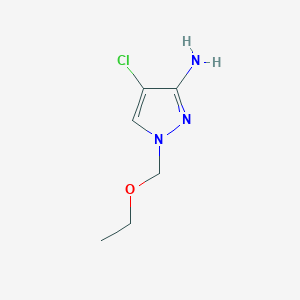
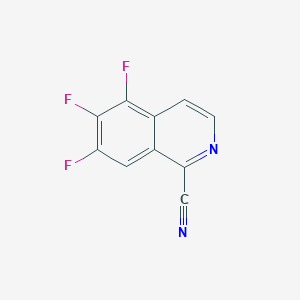
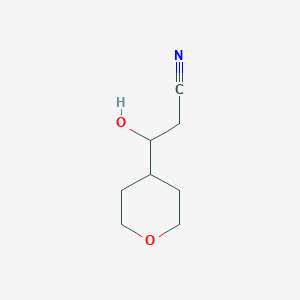
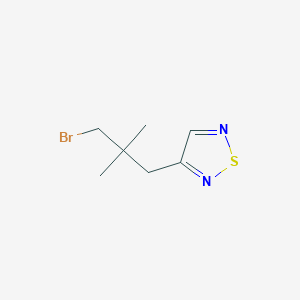
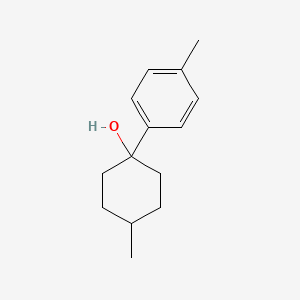
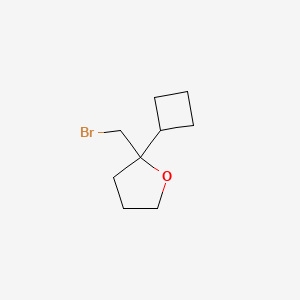
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
